molecular formula C10H13FN2O B3223413 (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide CAS No. 1217825-52-9

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide

Cat. No.: B3223413
CAS No.: 1217825-52-9
M. Wt: 196.22 g/mol
InChI Key: XGYLFDYWWCUFGE-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both an amino group and a fluorinated aromatic ring in its structure makes it an interesting candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide typically involves the use of 2-fluoro-4-methylaniline as a starting material. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-fluoro-4-methylaniline with an appropriate carboxylic acid derivative under amide coupling conditions. Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are often used to facilitate this reaction.

    Chiral resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: A precursor in the synthesis of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide.

    2-Fluoro-4-methylphenylboronic acid: Another fluorinated aromatic compound with different functional groups.

    4-Fluorophenol: A simpler fluorinated aromatic compound.

Uniqueness

This compound is unique due to the presence of both an amino group and a fluorinated aromatic ring, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-(2-fluoro-4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6-3-4-9(8(11)5-6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLFDYWWCUFGE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)[C@H](C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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